4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
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Overview
Description
4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is a chemical compound with the molecular formula C28H38O2 and a molecular weight of 406.6 g/mol . This compound is known for its unique structural properties, which include a heptylphenyl group and an ethylcyclohexylbenzoate moiety. It is used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
The synthesis of 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate typically involves the esterification of 4-heptylphenol with 4-(trans-4-ethylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Scientific Research Applications
4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate can be compared with other similar compounds, such as:
4-Heptylphenyl 4-(trans-4-methylcyclohexyl)benzoate: This compound has a similar structure but with a methyl group instead of an ethyl group on the cyclohexyl ring.
4-Heptylphenyl 4-(trans-4-propylcyclohexyl)benzoate: This compound features a propyl group on the cyclohexyl ring, leading to different chemical and physical properties.
4-Heptylphenyl 4-(trans-4-butylcyclohexyl)benzoate: The presence of a butyl group on the cyclohexyl ring distinguishes this compound from this compound.
These similar compounds highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Properties
IUPAC Name |
(4-heptylphenyl) 4-(4-ethylcyclohexyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O2/c1-3-5-6-7-8-9-23-12-20-27(21-13-23)30-28(29)26-18-16-25(17-19-26)24-14-10-22(4-2)11-15-24/h12-13,16-22,24H,3-11,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMLPFEUVQAKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633050 |
Source
|
Record name | 4-Heptylphenyl 4-(4-ethylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122230-65-3 |
Source
|
Record name | 4-Heptylphenyl 4-(4-ethylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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